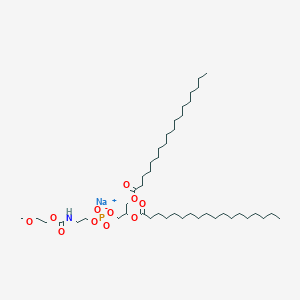

DSPE-MPEG(2000) (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DSPE-MPEG(2000) (sodium salt) is a PEGylated derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This compound is widely used in the synthesis of liposomes for drug delivery systems, particularly for anticancer and antimalarial agents . The PEGylation process enhances the solubility and stability of the compound, making it suitable for various biomedical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of DSPE-MPEG(2000) (sodium salt) involves several steps:

Reaction of Compound I with Compound II: This step yields Compound III.

Reaction of Compound VII with Ethanolamine: This step produces Compound IV.

Reaction of Compound III with Compound IV: This step results in Compound V.

Removal of Benzyl Protecting Group: Using palladium on carbon and ammonium carbonate, the benzyl protecting group is removed from Compound V to obtain Compound VI.

Final Reaction with Base: Compound VI is reacted with a base to produce DSPE-MPEG(2000) (sodium salt)

Industrial Production Methods: The industrial production of DSPE-MPEG(2000) (sodium salt) follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps and is designed to minimize impurities and maximize yield .

Types of Reactions:

Oxidation: DSPE-MPEG(2000) (sodium salt) can undergo oxidation reactions, particularly at the phosphoethanolamine group.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions

Major Products:

Oxidation: Oxidized derivatives of DSPE-MPEG(2000) (sodium salt).

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

DSPE-MPEG(2000) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of liposomes and other drug delivery systems.

Biology: Employed in the delivery of genetic material and proteins to cells.

Medicine: Utilized in the formulation of anticancer and antimalarial drugs

Industry: Applied in the production of long-circulating liposomes and other nanocarriers.

Mecanismo De Acción

The mechanism of action of DSPE-MPEG(2000) (sodium salt) involves its incorporation into liposomes, which enhances the delivery of therapeutic agents to target cells. The PEGylation process increases the solubility and stability of the liposomes, allowing for prolonged circulation in the bloodstream. This enhances the accumulation of the drug in pathological tissues, improving its therapeutic efficacy .

Comparación Con Compuestos Similares

- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Distearoyl-rac-glycerol-3-phosphatidylethanolamine

- 1,2-Distearoyl-rac-glycerol-3-phosphoethanolamine-N-polyethyleneglycol-2000

Uniqueness: DSPE-MPEG(2000) (sodium salt) is unique due to its PEGylation, which significantly enhances its solubility, stability, and circulation time in the bloodstream compared to non-PEGylated derivatives .

Actividad Biológica

DSPE-MPEG(2000) (sodium salt), a polyethylene glycol (PEG) derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), has garnered significant attention in biomedical research due to its versatile applications in drug delivery systems, particularly lipid nanoparticles (LNPs). This article delves into the biological activity of DSPE-MPEG(2000), highlighting its mechanisms, applications, and relevant research findings.

Overview of DSPE-MPEG(2000)

DSPE-MPEG(2000) is characterized by its amphiphilic nature, which enables it to form stable lipid bilayers and micelles. The PEG component enhances the solubility and biocompatibility of the lipid, making it an ideal candidate for drug delivery applications. Its sodium salt form further improves its stability and solubility in aqueous environments.

The biological activity of DSPE-MPEG(2000) can be attributed to several mechanisms:

- Cellular Uptake : The PEG moiety facilitates cellular uptake by evading the immune system and reducing opsonization, which is critical for enhancing the bioavailability of encapsulated drugs .

- Stability and Release : DSPE-MPEG(2000) contributes to the stability of lipid formulations and allows for controlled release of therapeutic agents. This property is particularly beneficial in delivering RNA-based therapeutics, where stability against degradation is paramount .

- Targeted Delivery : By modifying the surface properties of nanoparticles, DSPE-MPEG(2000) can enhance targeting to specific tissues or cells, improving therapeutic efficacy while minimizing off-target effects .

Applications in Drug Delivery

DSPE-MPEG(2000) has been extensively studied for its role in various drug delivery systems:

- Lipid Nanoparticles for RNA Delivery : LNPs containing DSPE-MPEG(2000) have been successfully used to deliver mRNA vaccines and therapeutics. These formulations demonstrate improved cellular uptake and enhanced immune responses .

- Anticancer Therapies : The compound is utilized in formulating liposomes that encapsulate anticancer agents, allowing for targeted delivery to tumor sites while reducing systemic toxicity .

- Antimalarial Agents : Research indicates that DSPE-MPEG(2000)-based liposomes can effectively deliver antimalarial drugs, showcasing its versatility beyond oncology applications .

Case Study 1: mRNA Vaccine Delivery

A recent study explored the use of DSPE-MPEG(2000) in LNPs for mRNA vaccine delivery. The results demonstrated that LNPs formulated with DSPE-MPEG(2000) exhibited enhanced stability and improved immune responses in vivo. The study highlighted the importance of surface charge and composition on the biodistribution and efficacy of the delivered mRNA .

Case Study 2: Anticancer Liposomal Formulations

Another investigation focused on the formulation of liposomes using DSPE-MPEG(2000) for delivering doxorubicin, a common chemotherapeutic agent. The study reported that these liposomes significantly increased drug accumulation in tumor tissues while minimizing side effects compared to free doxorubicin, underscoring the potential of DSPE-MPEG(2000) in cancer therapy .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of DSPE-MPEG(2000):

- Characterization Studies : Mass spectrometry analyses revealed various impurities during synthesis, which could affect the biological activity of the compound. Understanding these impurities is crucial for ensuring consistency and efficacy in formulations .

- Complement Activation : Studies have indicated that PEGylated lipids like DSPE-MPEG(2000) can generate complement activation products in serum, which may influence their immunogenicity and therapeutic outcomes .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Cellular Uptake | Enhances bioavailability by reducing opsonization |

| Stability | Provides stability to lipid formulations against degradation |

| Targeted Delivery | Modifies surface properties for enhanced targeting |

| Application | Used in mRNA vaccines, anticancer therapies, and antimalarial drug delivery |

Propiedades

IUPAC Name |

sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOHQKOADWDBV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NNaO11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.